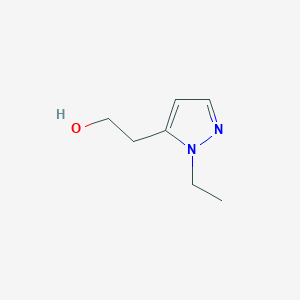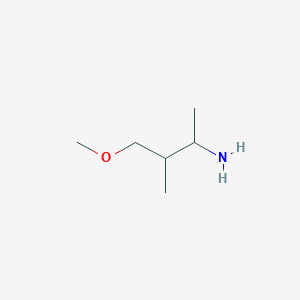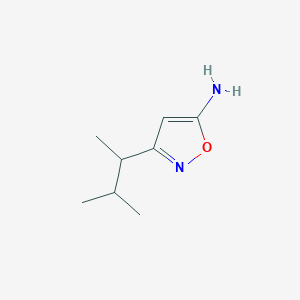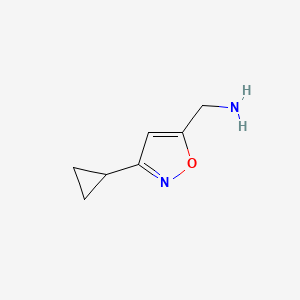
(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine
Übersicht
Beschreibung
(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine, also known as POMA, is a cyclic nitrogen-containing compound with a variety of applications in the field of medicinal chemistry. It is a versatile and highly functionalized molecule that has been used in a range of synthetic and research applications. POMA is a structural analog of the amino acid cysteine and is commonly used in the synthesis of peptides and other biologically active molecules. It is also used in a range of biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- Demir et al. (2004) described the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs, using a method that involves (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine (Demir, Ülkü, Arici, & Seşenoğlu, 2004).
- In 2018, Shimoga et al. reported the successful synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound related to (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine, through a high-yielding reaction involving glycine (Shimoga, Shin, & Kim, 2018).
Catalysis and Chemical Reactions :
- Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine, a compound structurally similar to (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine, and used it in efficient transfer hydrogenation reactions with quinazoline-based ruthenium complexes, demonstrating high conversions and turnover frequency values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Pharmacological Applications :
- A study by Sniecikowska et al. (2019) on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showed potent antidepressant-like activity and identified the compounds as biased agonists of serotonin 5-HT1A receptors (Sniecikowska et al., 2019).
Antimicrobial Research :
- Thomas, Adhikari, and Shetty (2010) designed and synthesized new quinoline derivatives carrying a 1,2,3-triazole moiety, which included (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine derivatives. These compounds exhibited moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Eigenschaften
IUPAC Name |
(3-cyclopropyl-1,2-oxazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPVWXOQEPACFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine | |
CAS RN |
851434-73-6 | |
| Record name | (3-cyclopropyl-1,2-oxazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1426861.png)
![[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B1426863.png)



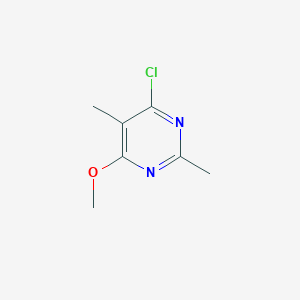

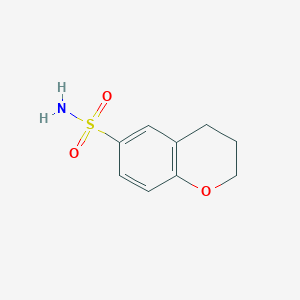
amine](/img/structure/B1426874.png)

